molecular formula C17H15ClN2O5S B11442208 3-chloro-4-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzenesulfonamide

3-chloro-4-methoxy-N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]benzenesulfonamide

Cat. No.: B11442208
M. Wt: 394.8 g/mol
InChI Key: KASCFBVTJJRHQT-UHFFFAOYSA-N
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Description

3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the introduction of the chloro and methoxy groups, as well as the formation of the chromenyl moiety. Common synthetic routes may involve:

    Nitration and Reduction: Introduction of the nitro group followed by reduction to form the amino group.

    Sulfonation: Introduction of the sulfonamide group.

    Coupling Reactions: Formation of the chromenyl moiety through coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Halogen substitution reactions involving the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

    Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the nitro group may yield an amino derivative.

Scientific Research Applications

3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-4-METHOXY-N-[4-(METHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and the presence of the chromenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O5S

Molecular Weight

394.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(methylamino)-2-oxochromen-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H15ClN2O5S/c1-19-15-11-5-3-4-6-13(11)25-17(21)16(15)20-26(22,23)10-7-8-14(24-2)12(18)9-10/h3-9,19-20H,1-2H3

InChI Key

KASCFBVTJJRHQT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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